1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Mechanism of Action
Target of Action
Compounds like “1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea” often target specific enzymes or receptors in the body. These targets are usually proteins that play a key role in cellular processes .
Mode of Action
The compound may bind to its target, causing a change in the target’s activity. This could involve inhibiting an enzyme, activating a receptor, or modulating a signaling pathway .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might activate a pathway that promotes the repair of damaged cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as how well it is absorbed in the gut, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted can all affect the compound’s effectiveness .
Result of Action
The ultimate effect of the compound will depend on the specific cellular processes it influences. This could range from reducing inflammation, to killing cancer cells, to correcting a genetic defect .
Action Environment
The effectiveness and stability of the compound can be influenced by various environmental factors. These might include the pH of the body fluids, the presence of other substances that can interact with the compound, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The benzoyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding alcohols.
Substitution: Thiourea derivatives with different substituents.
Scientific Research Applications
1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, such as antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antitumor effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Similar structure but lacks the benzoyl and thiourea groups.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Contains a similar tetrahydronaphthalenyl group but has different functional groups.
Uniqueness
1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea is unique due to the presence of both the benzoyl and thiourea moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17(14-8-2-1-3-9-14)20-18(22)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-3,6,8-10,12H,4-5,7,11H2,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURBQXHDDOCXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.